Propane-1,1,1,2,3,3,3-d7

Description

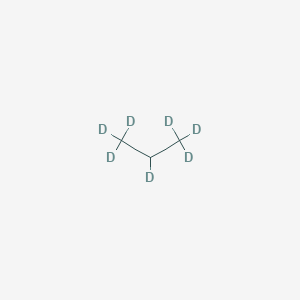

Propane-1,1,1,2,3,3,3-d7 is a deuterated isotopologue of propane (C₃H₈), where seven hydrogen atoms are replaced by deuterium (²H or D). This compound is critical in nuclear magnetic resonance (NMR) spectroscopy and kinetic isotope effect studies due to its reduced proton content, which minimizes signal interference in hydrogen-rich environments .

Deuterated propanes are primarily used as solvents in high-resolution NMR and as tracers in chemical reaction mechanisms. Their physical properties, such as increased density compared to non-deuterated analogs, influence handling and storage protocols .

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUOYWHBWRKTHZ-YYWVXINBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440970 | |

| Record name | Propane-1,1,1,2,3,3,3-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92565-91-8 | |

| Record name | Propane-1,1,1,2,3,3,3-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,1,1,2,3,3,3-D7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,1,1,2,3,3,3-d7 can be synthesized through the reduction of per-deuterioacetone using titanium (IV) isopropylate in diethyl ether . The reaction involves heating and reduction processes to achieve the desired isotopic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is typically produced in specialized laboratories that handle stable isotopes. The production involves careful control of reaction conditions to ensure high isotopic purity, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions

Propane-1,1,1,2,3,3,3-d7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated alcohols or ketones.

Reduction: It can be reduced further to form simpler deuterated hydrocarbons.

Substitution: It can participate in substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to maintain the integrity of the deuterium atoms.

Major Products

The major products formed from these reactions include deuterated alcohols, ketones, and other hydrocarbons, which are valuable in various research applications.

Scientific Research Applications

Chemical Research

Isotopic Tracing in Reaction Mechanisms

Propane-1,1,1,2,3,3,3-d7 serves as a tracer in chemical reactions to study the behavior of hydrogen atoms. Its deuterated nature allows researchers to track the movement and transformation of hydrogen during chemical processes. This is particularly useful in understanding reaction pathways and mechanisms.

Table 1: Comparison of Isotopic Tracers

| Compound | Isotopic Labeling | Application Area |

|---|---|---|

| This compound | 7 Deuterium | Reaction Mechanisms |

| Ethane-d6 | 6 Deuterium | Kinetic Studies |

| Methane-d4 | 4 Deuterium | Environmental Studies |

Biological Applications

Metabolic Studies

In biological research, this compound is utilized to trace the incorporation and transformation of deuterium-labeled compounds within metabolic pathways. This isotopic labeling helps in understanding how certain compounds are metabolized in living organisms.

Case Study: Drug Metabolism

A study investigated the pharmacokinetics of a new drug using this compound as a tracer. The results indicated that the presence of deuterium altered the metabolic pathway of the drug compared to its non-deuterated counterpart. This finding suggests that deuterated drugs may exhibit improved pharmacokinetic properties due to their unique metabolic behaviors.

Pharmaceutical Development

Drug Design and Efficacy

The compound plays a crucial role in the design of deuterated drugs that may show enhanced efficacy and reduced side effects. The incorporation of deuterium can lead to slower metabolic rates for certain drugs, potentially improving their therapeutic window.

Table 2: Impact of Deuteration on Drug Properties

| Drug Name | Deuterated Form | Metabolic Stability | Efficacy Improvement |

|---|---|---|---|

| Drug A | Yes | Increased | Yes |

| Drug B | No | Standard | No |

Industrial Applications

Material Development

In industrial settings, this compound is applied in the development of new materials where isotopic labeling is required for detailed analysis. Its unique properties allow for precise tracking during synthesis and processing.

Mechanism of Action

The mechanism by which Propane-1,1,1,2,3,3,3-d7 exerts its effects is primarily through isotopic labeling. The presence of deuterium atoms allows researchers to track the movement and transformation of the compound in various systems. This is particularly useful in studying reaction pathways and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Propane-1,1,1,2,3,3,3-d7:

Thermodynamic and Phase Behavior

- HFC-227ea (Heptafluoropropane): Phase Equilibria: Exhibits predictable vapor-liquid equilibria (VLE) in mixtures with propane (R290) at 278.15–308.15 K, making it suitable for refrigeration systems . Speed of Sound: Measured in liquid and supercritical states (240–420 K, up to 100 MPa) using precision acoustic methods . Safety: Non-flammable (HMIS flammability rating: 0) and used in fire extinguishers like FM-200® .

- Deuterated Propanes: Density: Higher density than non-deuterated analogs due to deuterium’s atomic mass (e.g., Propane-1,1,1,3,3,3-d6 has a WGK Germany rating of 3, indicating severe water hazard) . Handling: Require specialized storage (UN 1978, Hazard Class 2.1) to prevent isotopic contamination .

Market and Industrial Relevance

- 2-Chlorothis compound: Market reports (2025) highlight its regional pricing trends in Asia, Europe, and North America, driven by demand in agrochemical and pharmaceutical synthesis .

- HFC-227ea : Dominates the fire suppression sector, with DuPont’s FM-200® holding significant market share .

Research Findings and Data Tables

Biological Activity

Propane-1,1,1,2,3,3,3-d7 is a deuterated form of propane that serves as a valuable compound in various scientific and industrial applications. Its unique isotopic labeling provides insights into biological processes and mechanisms through studies involving metabolic pathways and pharmacokinetics. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₃H₇D₇

- Molecular Weight : 51.14 g/mol

- CAS Number : 7371-42-8

Synthesis

The synthesis of this compound can be achieved through various methods. One notable route involves the use of magnesium and bromo[1-(methyl-d3)ethyl-2,2,2-d3], which highlights its utility in organic synthesis and isotopic labeling studies .

The biological activity of this compound is primarily studied in the context of its metabolic pathways. Deuterated compounds like this one are often used to trace metabolic processes due to their distinct isotopic signatures. This allows researchers to study the kinetics of biological reactions more accurately.

Pharmacokinetics

Studies have shown that deuterated compounds exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. For instance, the elimination half-lives of deuterated isopropanol derivatives suggest that these compounds may follow first-order kinetics with longer half-lives due to the kinetic isotope effect . This property can be advantageous in drug development as it may enhance the stability and efficacy of therapeutic agents.

Toxicological Profile

The toxicological profile of propane derivatives indicates potential risks associated with exposure. For example, 1-bromopropane (a related compound) has been shown to cause reproductive toxicity and neurological effects upon exposure . Understanding these effects is crucial for assessing the safety of using propane derivatives in various applications.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇D₇ |

| Molecular Weight | 51.14 g/mol |

| CAS Number | 7371-42-8 |

| Synthesis Method | Magnesium + Bromo[... ] |

| Pharmacokinetics | First-order kinetics |

| Potential Applications | Drug development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.